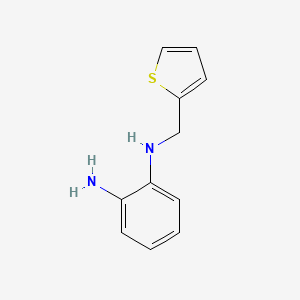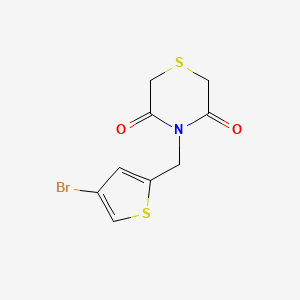
(4-(Dimethylamino)-1,2-phenylene)dimethanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Dimethylamino)-1,2-phenylene)dimethanethiol is an organic compound characterized by the presence of a dimethylamino group and two thiol groups attached to a phenylene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)-1,2-phenylene)dimethanethiol typically involves the reaction of 4-(dimethylamino)benzaldehyde with thiol-containing reagents under controlled conditions. One common method involves the use of a reducing agent such as sodium borohydride to facilitate the formation of the thiol groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(4-(Dimethylamino)-1,2-phenylene)dimethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of thiolates.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, (4-(Dimethylamino)-1,2-phenylene)dimethanethiol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The thiol groups can interact with metal ions and proteins, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to form stable complexes with metal ions suggests potential use in chelation therapy for metal poisoning.
Industry
In the industrial sector, this compound is used in the formulation of anticorrosive coatings and as an additive in lubricants. Its ability to form protective films on metal surfaces helps in preventing corrosion and wear.
作用机制
The mechanism of action of (4-(Dimethylamino)-1,2-phenylene)dimethanethiol involves its interaction with molecular targets such as metal ions and proteins. The thiol groups can form strong bonds with metal ions, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
4-(Dimethylamino)benzoic acid: Similar in structure but lacks thiol groups.
4-Dimethylaminopyridine: Contains a dimethylamino group but has a pyridine ring instead of a phenylene ring.
4-(Dimethylamino)phenol: Contains a phenol group instead of thiol groups.
Uniqueness
(4-(Dimethylamino)-1,2-phenylene)dimethanethiol is unique due to the presence of both dimethylamino and thiol groups on the same phenylene ring
属性
分子式 |
C10H15NS2 |
|---|---|
分子量 |
213.4 g/mol |
IUPAC 名称 |
[4-(dimethylamino)-2-(sulfanylmethyl)phenyl]methanethiol |
InChI |
InChI=1S/C10H15NS2/c1-11(2)10-4-3-8(6-12)9(5-10)7-13/h3-5,12-13H,6-7H2,1-2H3 |
InChI 键 |
CQMWVEQIGQLZEU-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC(=C(C=C1)CS)CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-ol](/img/structure/B13329382.png)
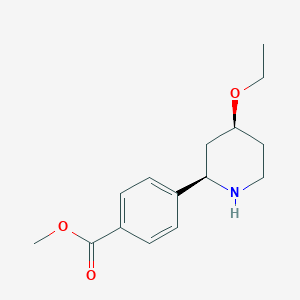
![1-[2-(Pyridin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13329394.png)
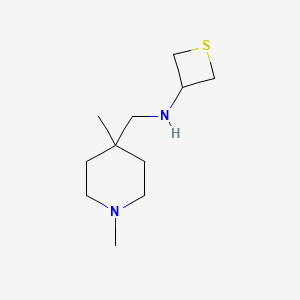
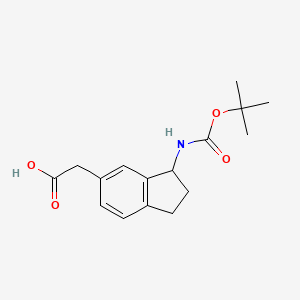
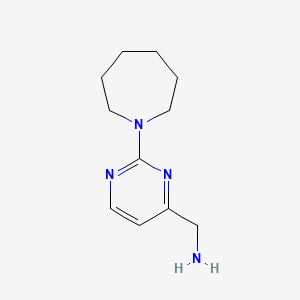
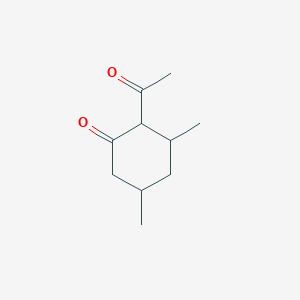
![tert-Butyl (S)-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13329428.png)

![7-(tert-Butyl) 5-methyl 3-fluoropyrazolo[1,5-a]pyrimidine-5,7-dicarboxylate](/img/structure/B13329436.png)
![4,4-Dimethyl-1-oxa-7-azaspiro[4.4]nonane](/img/structure/B13329442.png)
